N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide
Overview
Description
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide is a small-molecule dual antagonist of the CC chemokine receptors 2 and 5 (CCR2 and CCR5). This compound is currently under investigation for its potential therapeutic applications in various types of cancer, including pancreatic and colorectal cancers . By inhibiting CCR2 and CCR5, this compound aims to modulate the tumor microenvironment and enhance antitumor immunity .
Preparation Methods
The synthetic routes and reaction conditions for N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide are not extensively detailed in publicly available sources. it is known that the compound has been developed through medicinal chemistry efforts at Bristol Myers Squibb . The synthesis involves the creation of a unique chiral all-cis triamino cyclohexane core, which is a defining structural feature of this compound . The compound exhibits good permeability and excellent stability in human liver microsomes, making it suitable for further development .
Chemical Reactions Analysis
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide undergoes various chemical reactions, primarily focusing on its interactions with chemokine receptors. The compound acts as an antagonist to CCR2 and CCR5, preventing the engagement of these receptors and thereby inhibiting the migration of immunosuppressive cells to the tumor microenvironment . This action helps to promote an antitumor immune response. The major products formed from these reactions are the inhibited CCR2 and CCR5 receptors, which are unable to recruit immunosuppressive cells .
Scientific Research Applications
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide has shown promise in several scientific research applications, particularly in the field of oncology. It is being investigated in combination with other therapies, such as chemotherapy and immunotherapy, to enhance the efficacy of cancer treatments . The compound has been tested in clinical trials for advanced pancreatic and colorectal cancers, where it has demonstrated the ability to modulate the tumor microenvironment and improve patient outcomes . Additionally, this compound is being explored for its potential use in treating other types of cancer, including non-small cell lung cancer and hepatocellular carcinoma .
Mechanism of Action
The mechanism of action of N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide involves the inhibition of CCR2 and CCR5 receptors. These receptors are expressed on various immune cells, including monocyte-derived suppressor cells and regulatory T cells . By blocking these receptors, this compound prevents the recruitment of immunosuppressive cells to the tumor microenvironment, thereby promoting an antitumor immune response . This action is further enhanced when combined with other therapies, such as PD-1 inhibitors, which help to activate effector T cells and enhance the overall immune response against the tumor .
Comparison with Similar Compounds
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide is unique in its dual antagonism of both CCR2 and CCR5 receptors. Similar compounds include other CCR2 and CCR5 antagonists, such as BMS-986253 (an anti-IL-8 antibody) and other CCR2/CCR5 inhibitors . this compound stands out due to its ability to target both receptors simultaneously, providing a more comprehensive approach to modulating the tumor microenvironment and enhancing antitumor immunity .
Properties
IUPAC Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHFGNTABZQJU-HCXYKTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286279-29-5 | |
Record name | BMS-813160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-813160 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-813160 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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